molecular formula C18H12 B033201 Benz(a)anthracene CAS No. 56-55-3

Benz(a)anthracene

Cat. No. B033201
CAS RN: 56-55-3
M. Wt: 228.3 g/mol
InChI Key: DXBHBZVCASKNBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benz(a)anthracene and its derivatives has been a subject of scientific investigation to understand its behavior and transformation in biological systems. Boyd et al. (1981) synthesized Benz(a)anthracene 8,9-oxide, a major initial metabolite, in optically pure form and studied its stereochemistry through X-ray crystal-structure analysis (Boyd et al., 1981). This synthesis helps in understanding the metabolic pathways of Benz(a)anthracene in mammalian liver.

Molecular Structure Analysis

The molecular structure of Benz(a)anthracene and its derivatives plays a crucial role in determining its chemical reactivity and biological effects. The stereochemistry and configurational correlations of its metabolites have been elucidated through sophisticated analytical techniques, providing insights into their interactions with biological macromolecules and their carcinogenic potential.

Chemical Reactions and Properties

Benz(a)anthracene undergoes various chemical reactions, leading to the formation of dihydrodiols through enzymatic and chemical oxidation. Tierney et al. (1978) discovered that upon oxidation, Benz(a)anthracene produces non-K-region dihydrodiols, which have been identified through UV, NMR, and mass spectral analysis (Tierney et al., 1978). These reactions are critical for understanding the metabolic conversion of Benz(a)anthracene in living organisms.

Physical Properties Analysis

The physical properties of Benz(a)anthracene, such as solubility, melting point, and photostability, are influenced by its molecular structure. Studies on its photodegradation suggest that the presence of certain organic constituents in atmospheric aerosols can significantly affect its decay rates, indicating the role of environmental factors in its persistence and transformation (Jang & McDow, 1995).

Chemical Properties Analysis

The chemical behavior of Benz(a)anthracene, including its reactivity towards ozone and its photophysical properties, has been thoroughly investigated. Yao et al. (1998) described the ozonation pathway of Benz(a)anthracene, identifying various ozonolysis products through GC/MS, which provides a detailed understanding of its environmental degradation mechanisms (Yao et al., 1998).

Scientific Research Applications

  • Binding to Cellular Components : Benz(a)anthracene and its derivative, dibenz(a,h)anthracene, exhibit strong binding to DNA, RNA, and proteins in transformable cells. Epoxides of these compounds show greater binding affinity to DNA than hydrocarbons and other derivatives, indicating their potential role in cellular transformations (Kuroki et al., 1972).

  • Inhibition of Oxidative DNA Damage : Antioxidants like ascorbate, polyphenols, and curcumin can effectively inhibit Benz(a)anthracene-induced oxidative DNA damage in lymphocytes. This is likely due to the reduction in reactive oxygen species production (Seo & Lee, 2011).

  • Carcinogenicity Studies : Benz(a)anthracene 3,4-dihydrodiol is identified as a highly active carcinogenic metabolite on mouse skin. This supports the Bay Region theory of polycyclic hydrocarbon carcinogenicity (Wood et al., 1977).

  • Role of Cytochrome P-450 in Carcinogenic Activation : Cytochrome P-450 induced by Benz(a)anthracene in mouse skin microsomes is similar to rat liver cytochrome P-450MC-1. This suggests its significant role in activating carcinogenic polycyclic aromatic hydrocarbons (Ichikawa et al., 1989).

  • Liver Proteome Alterations : Exposure to Benz(a)anthracene significantly alters the liver proteome in rats. These alterations may serve as biomarker candidates for its toxicity (Park et al., 2011).

  • Intracellular Behavior in Hamster Fetal Cells : Benz(a)anthracene enters hamster fetal cells passively, accumulates as an intracellular polycyclic hydrocarbon, and binds to cellular macromolecules. Polar metabolites of this compound appear in the medium during hydroxylase induction (Nebert & Bausserman, 1970).

  • Photodegradation Studies : Research on Benz(a)anthracene photodegradation in atmospheric aerosols indicates that particle organic composition significantly influences the photodegradation rates of polycyclic aromatic hydrocarbons (Jang & McDow, 1995).

Safety And Hazards

Benz(a)anthracene is a probable carcinogen in humans. There is evidence that it causes cancer in humans and it has been shown to cause liver and lung cancer in animals . To protect oneself from Benz(a)anthracene, it is recommended to avoid skin contact, wear personal protective equipment, ensure adequate ventilation, avoid dust formation, avoid ingestion and inhalation, and do not get it in eyes, on skin, or on clothing .

Future Directions

The ultimate sink of PAHs like Benz(a)anthracene in the atmosphere has evoked high public concern. Future research directions include studying the high-pressure behavior of Benz(a)anthracene using fluorescence spectroscopy, X-ray diffraction, optical absorption, photoconductivity measurements, and first-principles density functional theory (DFT) calculations .

properties

IUPAC Name

benzo[a]anthracene
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InChI

InChI=1S/C18H12/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-12H
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InChI Key

DXBHBZVCASKNBY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C=C32
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Molecular Formula

C18H12
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DSSTOX Substance ID

DTXSID5023902
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Molecular Weight

228.3 g/mol
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Physical Description

Benz[a]anthracene appears as colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence. May reasonably be expected to be a carcinogen., Colorless or gold solid with a greenish-yellow fluorescence; [CAMEO], COLOURLESS-TO-YELLOW-BROWN FLUORESCENT FLAKES OR POWDER., Colorless leaflets or plates or coarse gold powder with a greenish-yellow fluorescence.
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Boiling Point

815 °F at 760 mmHg (sublimes) (NTP, 1992), 437.6 °C, 815 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 9.4X10-3 mg/L at 25 °C, Insoluble in water, soluble in ether, alcohol, acetone, benzene, Soluble in most organic solvents; difficulty solubilizing in boiling alcohol, Slightly sol in acetic acid, Solubility in water: none
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Density

Relative density (water = 1): 1.274
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Vapor Pressure

0.00000021 [mmHg], 2.1X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 292
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Mechanism of Action

Disruption of cell proliferation control by polycyclic aromatic hydrocarbons (PAHs) may contribute to their carcinogenicity. We investigated role of the aryl hydrocarbon receptor (AhR) in disruption of contact inhibition in rat liver epithelial WB-F344 'stem-like' cells, induced by the weakly mutagenic benz[a]anthracene (BaA), benzo[b]fluoranthene (BbF) and by the strongly mutagenic benzo[a]pyrene (BaP). There were significant differences between the effects of BaA and BbF, and those of the strongly genotoxic BaP. Both BaA and BbF increased percentage of cells entering S-phase and cell numbers, associated with an increased expression of Cyclin A and Cyclin A/cdk2 complex activity. Their effects were significantly reduced in cells expressing a dominant-negative AhR mutant (dnAhR). Roscovitine, a chemical inhibitor of cdk2, abolished the induction of cell proliferation by BbF. However, neither BaA nor BbF modulated expression of the principal cdk inhibitor involved in maintenance of contact inhibition, p27(Kip1), or pRb phosphorylation. The strongly mutagenic BaP induced apoptosis, a decrease in total cell numbers and significantly higher percentage of cells entering S-phase than either BaA or BbF. Given that BaP induced high levels of Cyclin A/cdk2 activity, downregulation of p27(Kip1) and hyperphosphorylation of pRb, the accumulation of cells in S-phase was probably due to cell proliferation, although S-phase arrest due to blocked replication forks can not be excluded. Both types of effects of BaP were significantly attenuated in dnAhR cells. Transfection of WB-F344 cells with siRNA targeted against AhR decreased induction of Cyclin A induced by BbF or BaP, further supporting the role of AhR in proliferative effects of PAHs. This suggest that activation of AhR plays a significant role both in disruption of contact inhibition by weakly mutagenic PAHs and in genotoxic effects of BaP possibly leading to enhanced cell proliferation. Thus, PAHs may increase proliferative rate and the likelihood of fixation of mutations., Activation of the aryl hydrocarbon receptor (AhR)-mediated activity is one of key events in toxicity of polycyclic aromatic hydrocarbons (PAHs). Although various classes of AhR ligands may differentially activate human and rodent AhR, there is presently a lack of data on the human AhR-inducing relative potencies (REPs) of PAHs. Here, we focused on estimation of the AhR-mediated activities of a large set of environmental PAHs in human gene reporter AZ-AhR cell line, with an aim to develop the human AhR-based REP values with potential implications for risk assessment of PAHs. The previously identified weakly active PAHs mostly failed to activate the AhR in human cells. The order for REPs of individual PAHs in human cells largely corresponded with the available data from rodent-based experimental systems; nevertheless, we identified differences up to one order of magnitude in REP values of PAHs between human and rodent cells. Higher REP values were found in human cells for some important environmental contaminants or suspected carcinogens, such as indeno[1,2,3-cd]pyrene, benz[a]anthracene or benzo[b]fluoranthene, while lower REP values were determined for methyl-substituted PAHs. Our results also indicate that a different rate of metabolism for individual PAHs in human vs. rodent cells may affect estimation of REP values in human cell-based assay, and potentially alter toxicity of some compounds, such as benzofluoranthenes, in humans. We applied the AZ-AhR assay to evaluation of the AhR-mediated activity of complex mixtures of organic compounds associated with diesel exhaust particles, and we identified the polar compounds present in these mixtures as being particularly highly active in human cells, as compared with rodent cells. The present data suggest that differences may exist between the AhR-mediated potencies of PAHs in human and rodent cells ... ., Ah locus controls induction by such cmpd as 3-methylcholanthrene, benzo(a)anthracene, and TCDD of many drug-metab enzyme activities. The Ah system is believed to comprise regulatory, structural and probably temporal genes which may or may not be linked. Multiple forms of cytochrome p450 are among many structural gene products "turned on" during sequence of events following exposure of animals or cultured cells to polycyclic aromatic inducers. Cytosolic receptor for these inducers in genetically "responsive" mice is believed to be major product of aryl hydrocarbon hydroxylase (ah) regulatory genes. Cytosolic receptor with specifically bound inducer appears to translocate into nucleus during cytochrome p450 induction by polycyclic aromatic cmpd in intact liver of Ah-responsive mice and cultured cells., ... For aquatic species, polycyclic aromatic hydrocarbons (PAHs) are generally accepted as acting through either of two modes of action: (1) "dioxin-like" toxicity mediated by activation of the aryl hydrocarbon receptor (AHR), which controls a battery of genes involved in PAH metabolism, such as cytochrome P4501A (CYP1A) and (2) "nonpolar narcosis", in which tissue uptake is dependent solely on hydrophobicity and toxicity is mediated through non-specific partitioning into lipid bilayers. ...
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Product Name

Benz(a)anthracene

Color/Form

Plates from glacial acetic acid or alcohol, Greenish-yellow fluorescence

CAS RN

56-55-3
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Melting Point

315 to 318 °F (NTP, 1992), 155-157 °C, 162 °C, 315-318 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benz(a)anthracene
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Benz(a)anthracene
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Benz(a)anthracene
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Benz(a)anthracene
Reactant of Route 5
Benz(a)anthracene
Reactant of Route 6
Benz(a)anthracene

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